molecular formula C12H11BrN2OS B8663695 2-(alpha-Bromopropionylamino)-4-phenylthiazole

2-(alpha-Bromopropionylamino)-4-phenylthiazole

Cat. No. B8663695
M. Wt: 311.20 g/mol
InChI Key: FRNMHHFTUMOECO-UHFFFAOYSA-N
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Patent
US04501750

Procedure details

Into 50 ml of tetrahydrofuran, were added 3.5 g of 2-amino-4-phenylthiazole and 2.0 g of triethylamine. The mixture was cooled to 0°--5° C. Then, 4.3 g of α-bromopropionylbromide was dropped to the solution mixture. After the completion of the dropwise addition, the solution mixture was stirred at room temperature for 1 hour. Then, the reaction mixture was concentrated under reduced pressure. The residue was taken up in chloroform and washed with water. Upon removal of chloroform, a crude reaction product was obtained. It was thereafter subjected to silica gel chromatography and then eluted with a chloroform/methyl alcohol (40:1) mixed solvent. It was then recrystallized from an ether/cyclohexane mixed solvent, thereby obtaining 4.2 g of 2-(α-bromopropionylamino)-4-phenylthiazole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[NH2:6][C:7]1[S:8][CH:9]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:11]=1.[Br:18][CH:19]([CH3:23])[C:20](Br)=[O:21]>C(N(CC)CC)C>[Br:18][CH:19]([CH3:23])[C:20]([NH:6][C:7]1[S:8][CH:9]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:11]=1)=[O:21]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
2 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC(C(=O)Br)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°--5° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Upon removal of chloroform
CUSTOM
Type
CUSTOM
Details
a crude reaction product
CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
eluted with a chloroform/methyl alcohol (40:1)
ADDITION
Type
ADDITION
Details
mixed solvent
CUSTOM
Type
CUSTOM
Details
It was then recrystallized from an ether/cyclohexane mixed solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)NC=1SC=C(N1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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